molecular formula O3 B167849 Ozone CAS No. 10028-15-6

Ozone

Cat. No. B167849
CAS RN: 10028-15-6
M. Wt: 47.998 g/mol
InChI Key: CBENFWSGALASAD-UHFFFAOYSA-N
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Patent
US04344925

Procedure details

The same phosphogypsum suspension having a whiteness grade equal to 65 was acidified up to pH equal to 3 by using a sulfuric acid solution. After treatment with 500 parts per millions of ozone a phosphogypsum having a whiteness grade equal to 77 was obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH2:1].[OH2:2].[O-:3][S:4]([O-:7])(=[O:6])=[O:5].[Ca+2:8].S(=O)(=O)(O)[OH:10]>>[O:1]=[O+:2][O-:3].[OH2:10].[OH2:3].[O-:6][S:4]([O-:7])(=[O:5])=[O:3].[Ca+2:8] |f:0.1.2.3,6.7.8.9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.O.[O-]S(=O)(=O)[O-].[Ca+2]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O=[O+][O-]
Name
Type
product
Smiles
O.O.[O-]S(=O)(=O)[O-].[Ca+2]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04344925

Procedure details

The same phosphogypsum suspension having a whiteness grade equal to 65 was acidified up to pH equal to 3 by using a sulfuric acid solution. After treatment with 500 parts per millions of ozone a phosphogypsum having a whiteness grade equal to 77 was obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH2:1].[OH2:2].[O-:3][S:4]([O-:7])(=[O:6])=[O:5].[Ca+2:8].S(=O)(=O)(O)[OH:10]>>[O:1]=[O+:2][O-:3].[OH2:10].[OH2:3].[O-:6][S:4]([O-:7])(=[O:5])=[O:3].[Ca+2:8] |f:0.1.2.3,6.7.8.9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.O.[O-]S(=O)(=O)[O-].[Ca+2]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O=[O+][O-]
Name
Type
product
Smiles
O.O.[O-]S(=O)(=O)[O-].[Ca+2]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.